

Verbascotetraose: A Technical Guide to its Discovery, Natural Sources, and Analysis

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Compound of Interest

Compound Name: Verbascotetraose

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Abstract

Verbascotetraose, a tetrasaccharide of the Raffinose Family Oligosaccharides (RFOs), plays a significant role in plant physiology and holds potential for various applications in the pharmaceutical and food industries. This technical guide provides an in-depth overview of the discovery, natural distribution, and analytical methodologies associated with

Verbascotetraose. Quantitative data on its prevalence in various plant sources are presented, along with detailed experimental protocols for its extraction and analysis. Furthermore, a schematic of its biosynthetic pathway is provided to elucidate its metabolic context within the plant kingdom.

Introduction: Discovery and Chemical Structure

Verbascotetraose is a carbohydrate consisting of two α -D-galactose units, one α -D-glucose unit, and one β -D-fructose unit. Its systematic name is β -D-Fructofuranosyl O- α -D-galactopyranosyl-(1 \rightarrow 6)- α -D-galactopyranosyl-(1 \rightarrow 6)- α -D-glucopyranoside. Structurally, it belongs to the Raffinose Family Oligosaccharides (RFOs), which are α -galactosyl derivatives of sucrose.[1] **Verbascotetraose** is structurally identical to stachyose, and the two terms are often used interchangeably in scientific literature.[2] RFOs, including **verbascotetraose**, are widespread in the plant kingdom and represent the second most abundant group of soluble carbohydrates after sucrose.[3]

The discovery of individual RFOs is intertwined with the historical investigation of plant carbohydrates. While a singular definitive publication marking the "first discovery" of **verbascotetraose** is not readily apparent, its identification emerged from the broader characterization of this oligosaccharide family in various plant species. An early mention of a related compound, "verbascotetracose," was in the context of isolating oligosaccharides from the roots of *Lantana camara*.^[4]

Chemical Structure:

- Systematic Name: β -D-Fructofuranosyl O- α -D-galactopyranosyl-(1 \rightarrow 6)- α -D-galactopyranosyl-(1 \rightarrow 6)- α -D-glucopyranoside
- Molecular Formula: C₂₄H₄₂O₂₁
- Molecular Weight: 666.58 g/mol
- Structure: Gal(α 1 \rightarrow 6)Gal(α 1 \rightarrow 6)Glc(α 1 \leftrightarrow 2 β)Fru

Natural Sources of Verbascoetraose

Verbascoetraose is found in a variety of plant tissues, including seeds, roots, and rhizomes. Legumes are particularly rich sources of RFOs. The concentration of **verbascotetraose** can vary significantly depending on the plant species, cultivar, and environmental conditions.

Plant Species	Plant Part	Verbascotetraose/RFO Concentration (mg/g dry matter, unless otherwise stated)	Reference(s)
Pea (<i>Pisum sativum</i>)	Seeds	Stachyose (structurally identical to Verbascotetraose) can be the dominant oligosaccharide in many pea seeds.	[1]
In some cultivars, verbascose (a pentasaccharide) is dominant.			[1]
Ziziphi Spinosae Semen	Seeds	Verbascotetraose has been isolated from the seeds. Specific quantitative data is not readily available.	
Alisma orientalis	Rhizome	Verbascotetraose has been identified in the rhizomes. Specific quantitative data is not readily available.	
Lantana camara	Roots	"Verbascotetracose" (Verbascotetraose) has been isolated from the roots. Specific quantitative data is not readily available.	[4]
Rehmannia glutinosa	Roots	Verbascose and stachyose are	[5]

		present.	
Legumes (General)	Seeds	Total RFO content in soybean seeds ranges from 33.75 to 69.30 mg/g. Stachyose is the dominant RFO.	[6]
Total RFO content in lupine seeds ranges from 57.23 to 130.38 mg/g. Stachyose is the dominant RFO.		[6]	
Total RFO content in faba bean seeds ranges from 32.15 to 65.17 mg/g. Verbascose is often the dominant RFO.		[6]	

Experimental Protocols

Extraction of Raffinose Family Oligosaccharides (including Verbascotetraose) from Legume Seeds

This protocol is a generalized method based on common procedures for RFO extraction from plant materials.[7][8]

Materials:

- Legume seeds (e.g., pea, soybean)
- Distilled water
- Ethanol (50% and 80% aqueous solutions)
- Diatomaceous earth

- Activated charcoal
- Cation-exchange resin (e.g., Dowex 50W-X8, H+ form)
- Centrifuge
- Rotary evaporator
- Magnetic stirrer and hot plate
- Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

- Seed Preparation: Clean and grind the legume seeds to a fine powder.
- Imbibition: Suspend the seed powder in distilled water (1:5 w/v) and stir for 2 hours at room temperature to allow for imbibition.
- Extraction:
 - Add an equal volume of 95% ethanol to the slurry to achieve a final concentration of approximately 50% ethanol.
 - Heat the mixture to 80°C with continuous stirring for 1 hour.
 - Cool the mixture to room temperature and centrifuge at 5000 x g for 15 minutes.
 - Collect the supernatant. Repeat the extraction of the pellet with 50% ethanol twice more.
 - Pool the supernatants.
- Precipitation of RFOs:
 - Concentrate the pooled supernatant to about one-tenth of its original volume using a rotary evaporator at 40°C.
 - Slowly add 95% ethanol to the concentrated extract with stirring to a final concentration of 80% ethanol to precipitate the oligosaccharides.

- Allow the precipitate to settle overnight at 4°C.
- Centrifuge at 5000 x g for 15 minutes and discard the supernatant.
- Purification:
 - Dissolve the pellet in a minimal amount of distilled water.
 - Prepare a small column with a 1:1 mixture of diatomaceous earth and activated charcoal.
 - Apply the dissolved oligosaccharide solution to the column and elute with distilled water to remove pigments and other impurities.
 - Pass the eluate through a cation-exchange column to remove any remaining cations.
- Final Product:
 - Collect the eluate from the cation-exchange column.
 - Lyophilize or concentrate the solution under vacuum to obtain the purified RFO fraction containing **verbascotetraose**.

Quantification of Verbascotetraose by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the analysis of RFOs.[\[8\]](#)[\[9\]](#)

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a refractive index (RI) detector.
- Column: An amino-terminated silica column (e.g., Hypersil NH₂, 250 mm × 4.6 mm i.d.).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for specific separations.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.

- Injection Volume: 20 μ L.

Procedure:

- Standard Preparation: Prepare a series of standard solutions of **verbascotetraose** (or stachyose) of known concentrations in the mobile phase.
- Sample Preparation: Dissolve the extracted and purified RFO fraction in the mobile phase to a known concentration. Filter the sample through a 0.45 μ m syringe filter before injection.
- Analysis:
 - Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
 - Inject the sample solution.
 - Identify the **verbascotetraose** peak based on its retention time compared to the standard.
 - Quantify the amount of **verbascotetraose** in the sample by interpolating its peak area on the calibration curve.

Biosynthesis of Verbascoetraose

Verbascotetraose is synthesized as part of the Raffinose Family Oligosaccharide (RFO) pathway in plants. This pathway begins with sucrose and involves the sequential addition of galactose units.^{[10][11][12][13]}

Caption: Biosynthetic pathway of Raffinose Family Oligosaccharides.

Conclusion

Verbascotetraose, a key member of the Raffinose Family Oligosaccharides, is a widely distributed carbohydrate in the plant kingdom with significant physiological roles. This guide has provided a comprehensive overview of its discovery, primary natural sources, and detailed methodologies for its extraction and quantification. The presented information serves as a valuable resource for researchers and professionals in the fields of natural product chemistry,

food science, and drug development, facilitating further exploration of the properties and applications of this important oligosaccharide.

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